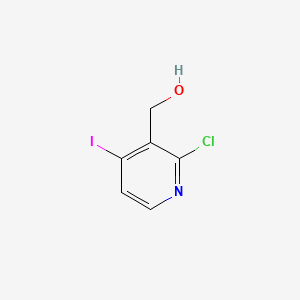

(2-Chloro-4-iodopyridin-3-yl)methanol

描述

(2-Chloro-4-iodopyridin-3-yl)methanol (CAS: 884494-44-4; Molecular formula: C₆H₅ClINO; Molecular weight: 269.47) is a halogenated pyridine derivative featuring a methanol group at the 3-position, chlorine at the 2-position, and iodine at the 4-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate due to its reactive halogen and hydroxyl groups, which facilitate further functionalization . It is typically stored under inert conditions (2–8°C, dark) to prevent degradation and exhibits hazards related to skin, eye, and respiratory irritation (H315, H319, H335) .

属性

IUPAC Name |

(2-chloro-4-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRQPAKTCMYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654064 | |

| Record name | (2-Chloro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-44-4 | |

| Record name | (2-Chloro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation of Pyridine Precursors

A closely related compound, 2-chloro-3-iodo-4-pyridinamine, is synthesized via electrophilic iodination using iodine monochloride (ICl) in acetic acid with sodium acetate as a base. The reaction proceeds under nitrogen atmosphere at 70°C for 16 hours, followed by extraction and purification steps including washing with sodium carbonate, sodium thiosulfate, and brine, drying over sodium sulfate, and flash chromatography purification. This method yields halogenated pyridine derivatives with good selectivity and purity.

This approach suggests that selective iodination at the 4-position of a 2-chloropyridin-3-substituted precursor is feasible under controlled electrophilic halogenation conditions.

Introduction of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) substituent at the 3-position can be introduced via nucleophilic substitution or reduction strategies starting from a corresponding aldehyde or halomethyl precursor. For example, reduction of a 3-formyl or 3-halopyridine derivative with suitable reducing agents (e.g., sodium borohydride) can yield the desired hydroxymethyl functionality.

Alternatively, the hydroxymethyl group can be installed by lithiation at the 3-position followed by reaction with formaldehyde or paraformaldehyde, then quenching to afford the alcohol.

Representative Synthetic Sequence

Based on analogous pyridine chemistry and the data available, a plausible synthetic sequence is:

Starting Material: 2-chloropyridine derivative with a suitable leaving group at the 3-position (e.g., 3-bromopyridine or 3-formylpyridine).

Iodination: Electrophilic iodination at the 4-position using iodine monochloride in acetic acid with sodium acetate buffer under nitrogen at 70°C for 16 hours.

Hydroxymethyl Introduction: Conversion of the 3-position substituent to hydroxymethyl via reduction (if starting from aldehyde) or nucleophilic substitution (if starting from halide).

Purification: Extraction with ethyl acetate, washing with sodium carbonate, sodium thiosulfate, and brine, drying over sodium sulfate, solvent removal under reduced pressure, and purification by flash chromatography (e.g., 40% ethyl acetate/hexane eluent).

Detailed Reaction Conditions and Yields

Summary Table of Preparation Methodology

| Aspect | Description |

|---|---|

| Starting Materials | 2-Chloropyridine derivatives with functional groups at position 3 |

| Key Reagents | Iodine monochloride, sodium acetate, acetic acid, reducing agents |

| Reaction Environment | Nitrogen atmosphere, 70°C for iodination step |

| Workup Procedures | Organic extraction, aqueous washes, drying over sodium sulfate |

| Purification Techniques | Flash chromatography (40% EtOAc/hexane) |

| Analytical Confirmation | NMR spectroscopy, melting point, chromatographic purity |

| Yield Information | Not explicitly reported for this compound; related compounds show good yields post-purification |

The preparation of this compound involves strategic electrophilic iodination of a 2-chloropyridine precursor followed by the introduction of a hydroxymethyl group at the 3-position. The iodination step is efficiently performed using iodine monochloride in acetic acid under buffered conditions with sodium acetate, ensuring selective substitution. Subsequent functional group transformation to install the hydroxymethyl substituent may require reduction or nucleophilic substitution techniques, although detailed protocols specific to this compound are sparse in the literature. Purification typically involves standard organic extraction and flash chromatography techniques.

This compound’s synthesis is critical for its role as an intermediate in pharmaceutical and advanced material applications, underscoring the importance of optimized and reproducible preparation methods.

化学反应分析

Types of Reactions

(2-Chloro-4-iodopyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids.

科学研究应用

Chemical Synthesis

Building Block for Heterocyclic Compounds

(2-Chloro-4-iodopyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The chlorine and iodine atoms can be replaced by other functional groups, allowing for diverse synthetic pathways.

- Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions), which are essential for forming carbon-carbon bonds.

Biological Applications

Development of Bioactive Molecules

In biological research, this compound is utilized in the development of bioactive molecules. Its ability to interact with specific molecular targets makes it valuable for:

- Biochemical Probes : It can act as a probe in biochemical studies, helping to elucidate mechanisms of action in biological systems.

- Pharmaceutical Development : The compound is a precursor in synthesizing pharmaceutical agents targeting neurological and inflammatory diseases. Its structural features may enhance binding affinity to biological targets, making it a promising candidate in drug discovery .

Medicinal Chemistry

Potential Pharmacophore

The unique combination of chlorine and iodine substituents enhances the pharmacological properties of this compound. Its applications include:

- Medicinal Agents : It is involved in synthesizing drugs that may modulate enzyme activity or receptor interactions, particularly in treating conditions like neurodegeneration or inflammation .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound finds use in producing agrochemicals and specialty chemicals. Its reactivity allows for the development of:

- Pesticides and Herbicides : The compound's ability to form stable bonds with various functional groups makes it suitable for creating effective agrochemical products.

作用机制

The mechanism of action of (2-Chloro-4-iodopyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

相似化合物的比较

Table 1: Structural and Molecular Comparison

Physicochemical Properties

Table 2: Physical and Hazard Profiles

- Reactivity: The iodine and chlorine atoms in this compound enable cross-coupling reactions (e.g., Suzuki, Ullmann), while the hydroxyl group allows esterification or oxidation. In contrast, the ethanone derivative (C₇H₅ClINO) lacks a hydroxyl group but offers a ketone for nucleophilic additions .

- Stability : The tert-butyl carbamate derivative exhibits enhanced stability compared to the parent compound due to the protective carbamate group, making it suitable for stepwise synthetic routes .

生物活性

(2-Chloro-4-iodopyridin-3-yl)methanol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits various interactions with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClI N O, and its structure includes a pyridine ring substituted with chlorine and iodine atoms, along with a hydroxymethyl group. The presence of these halogens can influence the compound's reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and halogen bonding. The chlorine and iodine atoms on the pyridine ring enable the compound to form stable interactions with various biomolecules, which can modulate their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promise as a GSK-3 inhibitor, which is relevant in the context of neurodegenerative diseases and cancer therapy. The IC50 values for enzyme inhibition are critical for determining the potency of this compound against specific targets.

| Enzyme | IC50 Value (µM) | Comments |

|---|---|---|

| GSK-3α | 0.25 | High affinity for GSK-3α |

| GSK-3β | 0.30 | Comparable potency to GSK-3α |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF7 | 10 | Significant cytotoxicity |

| A549 | 20 | Lower sensitivity |

Case Studies

- Study on Antimicrobial Activity : A study published in Chemical Biology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its effectiveness as an antimicrobial agent .

- GSK Inhibition Study : Another study focused on the compound's role as a GSK inhibitor, revealing that it could significantly reduce GSK activity in cellular assays. This inhibition was linked to enhanced neuroprotective effects in models of Alzheimer’s disease .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-4-iodopyridin-3-yl)methanol?

- Methodology : The compound is typically synthesized via halogenation and functionalization of pyridine derivatives. A common approach involves nucleophilic substitution on a pre-halogenated pyridine core, followed by oxidation or reduction to introduce the methanol group. For example, iodination at the 4-position and chlorination at the 2-position of a pyridine scaffold, followed by hydroxymethylation at the 3-position, can yield the target compound. Catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed if intermediates require functionalization .

- Key Considerations : Monitor reaction progress using HPLC or TLC to avoid over-halogenation. Use inert atmospheres to prevent oxidation of the methanol group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR can confirm the substitution pattern and methanol group. The iodine atom’s heavy atom effect may cause splitting in NMR signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., , ).

- Infrared (IR) Spectroscopy : Identify O-H stretches (~3200–3600 cm) and C-I/C-Cl vibrations.

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved?

- Methodology :

- Polymorphism/Solvate Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms. Recrystallize in different solvents to assess solvate formation.

- Refinement Tools : Employ SHELXL for crystallographic refinement, adjusting parameters for heavy atoms (iodine) to account for absorption effects .

- Case Study : If NMR suggests a planar conformation but X-ray shows steric distortion, perform variable-temperature NMR to probe dynamic effects.

Q. What experimental design optimizes the reactivity of the iodo substituent in cross-coupling reactions?

- Methodology :

- Catalytic Screening : Test palladium (e.g., Pd(PPh)) or nickel catalysts under varying conditions (temperature, solvent, ligands).

- Substrate Scope : Evaluate coupling partners (e.g., boronic acids, alkynes) to assess regioselectivity.

- Byproduct Analysis : Use GC-MS or HPLC to detect dehalogenation byproducts (e.g., 2-chloro-pyridin-3-yl-methanol).

- Optimization : Design a Doehlert matrix (experimental design) to optimize yield and minimize side reactions .

- Optimization : Design a Doehlert matrix (experimental design) to optimize yield and minimize side reactions .

Q. How can computational methods aid in predicting reaction pathways for functionalization?

- Methodology :

- DFT Calculations : Model transition states for halogen displacement reactions to predict activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Validation : Compare computational predictions with experimental kinetic data (e.g., via NMR for fluorinated analogs) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodology :

- Solubility Testing : Use standardized shake-flask methods with UV-Vis quantification.

- LogP Estimation : Compare experimental LogP (e.g., via HPLC retention times) with predicted values (e.g., ChemAxon).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。